molecular formula C22H24N4O4S2 B2656977 ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896343-03-6

ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2656977
CAS No.: 896343-03-6
M. Wt: 472.58
InChI Key: ABUDBJYXGHURNO-UHFFFAOYSA-N
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Description

This compound features a complex polyheterocyclic structure combining pyrido[1,2-a][1,3,5]triazine, cyclohepta[b]thiophene, and ester functionalities. The pyrido-triazine core is fused with a sulfur-containing cycloheptathiophene ring, while the 9-methyl-4-oxo group and thioacetamido linker contribute to its electronic and steric properties. Its synthesis likely involves multi-step heterocyclic condensation and functionalization, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-3-30-20(28)17-14-9-5-4-6-10-15(14)32-19(17)23-16(27)12-31-21-24-18-13(2)8-7-11-26(18)22(29)25-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUDBJYXGHURNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃S
Molecular Weight279.31 g/mol
CAS Number306978-89-2
Boiling Point397.7 ± 44.0 °C (Predicted)
Density1.37 ± 0.1 g/cm³ (Predicted)
pKa-3.32 ± 0.40 (Predicted)

These properties indicate a stable compound with potential for various biological interactions.

The biological activity of this compound may be attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in inflammatory pathways. Its structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Inhibition of COX Enzymes

Research indicates that compounds with similar structures exhibit inhibitory activity against COX-I and COX-II enzymes. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have been shown to possess anti-inflammatory properties by modulating the activity of these enzymes. The binding affinity and selectivity towards COX-II can significantly influence their therapeutic efficacy in treating inflammatory diseases .

Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of related compounds revealed that certain derivatives exhibited significant COX-II inhibitory activity with IC50 values in the low micromolar range. For example, one derivative showed an IC50 value of 0.011 μM against COX-II, indicating a potent anti-inflammatory effect .

Antioxidant Properties

In addition to anti-inflammatory effects, compounds similar to this compound have demonstrated antioxidant activities. This dual action may enhance their therapeutic potential in managing oxidative stress-related conditions .

Cytotoxicity Studies

Preliminary cytotoxicity assays have indicated that this compound and its analogs may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Core Structure Key Substituents Reported Activity
Target Compound Pyrido-triazine + cyclohepta-thiophene 9-methyl-4-oxo, ethyl ester, thioacetamido Not explicitly reported (inferred potential: kinase/antibacterial)
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta-thieno-pyrimidine 4-chlorophenyl, ethyl ester Kinase inhibition (implied by patent context)
4-Aryl-2-thioxo-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones Pyrimido-triazine Aryl groups, thioxo Antibacterial (MIC: 2–8 µg/mL against S. aureus)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine Cyano, nitrophenyl, phenethyl No bioactivity reported; structural focus on synthesis

Substituent Effects

  • Thioacetamido linker: Introduces sulfur-based hydrogen bonding and flexibility, contrasting with oxygen-based linkers in compounds like 74g (thieno-pyridazine-7-carboxylic acid) .
  • Ethyl ester : Improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 74g), which may limit bioavailability .

Research Findings and Data

Antibacterial Activity of Analogues

Compound Class MIC Range (µg/mL) Target Pathogens Reference
Pyrimido-triazines 2–8 S. aureus, E. coli [1]
Thieno-pyridazines Not reported N/A [10]

Physicochemical Properties

Compound Class Melting Point (°C) Yield (%) Solubility
Target Compound (inferred) ~240–250 (estimated) 40–55* Low in water
Diethyl imidazo-pyridine 243–245 51 Moderate in DMSO
Thieno-pyridazine Not reported 60–75 Poor (acidic form)

*Estimated based on analogous multi-step syntheses .

Q & A

Q. Analytical Validation :

  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm to confirm >95% purity .
  • Structural confirmation : 1^1H and 13^{13}C NMR spectroscopy for functional group analysis and mass spectrometry (HRMS) for molecular weight verification .

How can researchers resolve contradictions in reported reaction conditions for this compound’s synthesis?

Advanced Research Question
Discrepancies in solvent systems (e.g., DMF vs. ethanol/water) or catalysts (e.g., ionic liquids vs. traditional bases) require systematic optimization:

  • Design of Experiments (DoE) : Use factorial designs to evaluate solvent polarity, temperature, and catalyst loading effects on yield .
  • Comparative kinetics : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps under varying conditions .
  • Contingency protocols : Pre-purify intermediates to mitigate side reactions (e.g., hydrolysis of the ester group in polar protic solvents) .

Example : highlights ionic liquids ([TMDPH2]2+^{2+}[SO4]2^{2-}) for improved catalytic efficiency, but thermal methods may offer scalability. Parallel trials under both conditions are recommended .

What methodologies are employed to study the compound’s interaction with biological targets?

Advanced Research Question
To evaluate pharmacological potential, use:

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on the pyridotriazinone and thiophene motifs as pharmacophores .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} values against target proteins (e.g., cyclooxygenase-2) via fluorometric or colorimetric assays .
    • Cellular toxicity : Assess viability in cancer cell lines (e.g., MCF-7) using MTT assays, with dose-response curves to determine EC50_{50} .
  • SAR studies : Modify the acetamido linker or cycloheptathiophene ring to correlate structural changes with activity .

How can structural modifications enhance the compound’s stability and bioactivity?

Advanced Research Question
Targeted modifications include:

  • Steric shielding : Introduce methyl or methoxy groups at the pyridotriazinone’s 9-position to reduce metabolic degradation .
  • Solubility optimization : Replace the ethyl ester with a hydrophilic group (e.g., PEG-linked carboxylate) while maintaining cycloheptathiophene’s lipophilicity .
  • Pro-drug strategies : Synthesize phosphate or peptide conjugates for site-specific activation .

Q. Validation :

  • Stability assays : Incubate derivatives in simulated gastric fluid (pH 2.0) and liver microsomes to track degradation .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models .

What are the challenges in characterizing this compound’s crystal structure, and how are they addressed?

Basic Research Question
The compound’s fused heterocyclic system complicates crystallization:

  • Crystallization techniques : Use slow evaporation in mixed solvents (e.g., DCM/hexane) or vapor diffusion with diethyl ether .
  • X-ray diffraction (XRD) : Resolve disorder in the cycloheptathiophene ring by collecting high-resolution data (θ > 25°) and refining with SHELXL .
  • Complementary methods : Pair XRD with DFT calculations to validate bond lengths and angles .

Example : reports successful XRD analysis of a related pyrimidine-carboxylate, emphasizing the need for high-quality crystals .

How do researchers differentiate this compound from structurally similar analogs in pharmacological studies?

Advanced Research Question
Key discriminators include:

  • Functional group mapping : Compare bioactivity of the thioacetamido linker against sulfonamide or urea analogs .
  • Selectivity profiling : Screen against a panel of 50+ kinases to identify unique inhibition patterns (e.g., JAK2 vs. EGFR) .
  • Metabolite tracking : Use 14^{14}C-labeled compounds in hepatocyte assays to trace metabolic pathways .

Q. Data Analysis :

  • Heatmaps : Visualize IC50_{50} differences across analogs to highlight structure-activity trends .
  • Principal Component Analysis (PCA) : Reduce dimensionality of pharmacological data to identify critical structural features .

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